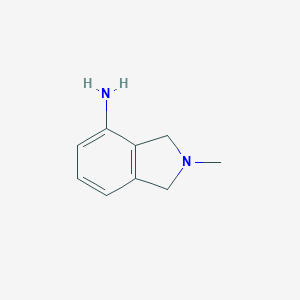







|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[C:10](=O)[N:11]([CH3:18])[C:12]2=O>O1CCCC1>[CH3:18][N:11]1[CH2:10][C:9]2[C:8]([NH2:7])=[CH:16][CH:15]=[CH:14][C:13]=2[CH2:12]1 |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1)=O)C)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 5-L flask was set up with an overhead stirrer
|
|
Type
|
ADDITION
|
|
Details
|
temperature probe, and 500-mL addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction vessel was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
placed in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
cautiously quenched with 100 mL water, 100 mL 1N NaOH, and 300 mL water
|
|
Type
|
ADDITION
|
|
Details
|
The resulting suspension was treated with chloroform (1.5 L)
|
|
Type
|
ADDITION
|
|
Details
|
The resulting suspension was treated with acetic anhydride (300 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the pH at approximately 12
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was treated with sodium sulfate (800 g) and potassium carbonate (200 g)
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with additional chloroform
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined filtrates were concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CC=2C=CC=C(C2C1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |